molecular formula C13H13ClN4O2S B2554942 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide CAS No. 1795298-05-3

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide

Cat. No. B2554942
CAS RN: 1795298-05-3
M. Wt: 324.78
InChI Key: BAMMVSKTOSYPTR-UHFFFAOYSA-N
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Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It shows both acidic and basic properties due to its amphoteric nature .


Synthesis Analysis

The synthesis of imidazole-containing compounds involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular weight of a similar compound, 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine, is 150.18 . The InChI code for this compound is 1S/C7H10N4/c8-2-4-10-5-6-11-7(10)1-3-9-11/h1,3,5-6H,2,4,8H2 .


Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine, include a molecular weight of 150.18 . It is soluble in DMSO but insoluble in water .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide” is not available, imidazole-containing compounds are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide” and similar compounds could involve further exploration of their diverse and very useful bioactivities . The development of new drugs that overcome AMR problems is a potential area of focus . Additionally, the search for new indole replacements is mainly motivated by their often low solubility and metabolic stability .

properties

IUPAC Name

3-chloro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2S/c14-11-2-1-3-12(10-11)21(19,20)16-6-7-17-8-9-18-13(17)4-5-15-18/h1-5,8-10,16H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMMVSKTOSYPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide

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